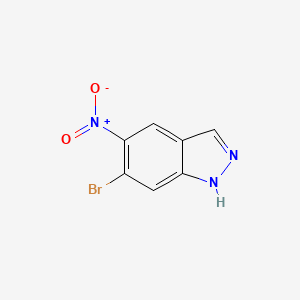![molecular formula C6H12ClN B1375776 3-氮杂双环[3.1.1]庚烷盐酸盐 CAS No. 1427380-44-6](/img/structure/B1375776.png)
3-氮杂双环[3.1.1]庚烷盐酸盐
描述
3-Azabicyclo[3.1.1]heptane hydrochloride is a chemical compound with the molecular formula C6H12ClN . It is a derivative of 3-azabicyclo[3.1.1]heptane, a class of compounds that have been studied for their potential use in medicinal chemistry .
Synthesis Analysis
A general approach to synthesize 3-azabicyclo[3.1.1]heptanes involves the reduction of spirocyclic oxetanyl nitriles . This transformation has been studied for its mechanism, scope, and scalability .Molecular Structure Analysis
The molecular structure of 3-azabicyclo[3.1.1]heptane hydrochloride has been studied and characterized . It has been incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, leading to a significant improvement in physicochemical properties .Chemical Reactions Analysis
The chemical reactions involving 3-azabicyclo[3.1.1]heptane hydrochloride have been analyzed . The compound has been synthesized by reducing spirocyclic oxetanyl nitriles .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-azabicyclo[3.1.1]heptane hydrochloride have been evaluated . The compound has shown a dramatic improvement in physicochemical properties when incorporated into the structure of the antihistamine drug Rupatidine .科学研究应用
3-氮杂双环[3.1.1]庚烷盐酸盐:科学研究应用的全面分析
抗组胺药物合成: 3-氮杂双环[3.1.1]庚烷盐酸盐已用于合成抗组胺药物鲁帕他丁,它取代了吡啶片段。 这种修饰导致药物性能的显著改善 .
模拟间位取代苯: 2022 年,研究表明双环[3.1.1]庚烷可以模拟生物活性化合物中间位取代苯的片段,它们在出口向量之间的角度、取代基之间的距离以及理化性质方面具有相似性 .
药物络合的结构洞察: 该化合物已在提供药物络合结构洞察的研究中被提及,例如奈玛特韦 (PF-07321332)-3C 样 SARS-CoV-2 蛋白酶络合研究 .
螺环氧乙烷腈的合成: 已经开发出一种合成 3-氮杂双环[3.1.1]庚烷的通用方法,该方法通过还原螺环氧乙烷腈,探索了这种转化的机理、范围和可扩展性 .
作用机制
Target of Action
It has been incorporated into the structure of the antihistamine drug rupatidine , suggesting that it may interact with histamine receptors.
Mode of Action
It was developed by the reduction of spirocyclic oxetanyl nitriles
Biochemical Pathways
Given its incorporation into the structure of rupatidine , it may influence pathways related to histamine signaling.
Result of Action
Its incorporation into the structure of rupatidine led to a dramatic improvement in physicochemical properties .
安全和危害
未来方向
The future directions in the study of 3-azabicyclo[3.1.1]heptane hydrochloride involve further exploration of its properties as a saturated bioisostere . There is also interest in developing more strategies for its synthesis, particularly approaches that enable the late-stage diversification of the bridgehead substituents .
生化分析
Biochemical Properties
3-Azabicyclo[3.1.1]heptane hydrochloride plays a crucial role in biochemical reactions, particularly as a bioisostere for meta-substituted benzenes . This compound interacts with various enzymes, proteins, and other biomolecules, mimicking the physicochemical properties of benzenes. For instance, it has been incorporated into the structure of the antihistamine drug Rupatidine, replacing the pyridine ring and significantly improving its physicochemical properties . The interactions of 3-Azabicyclo[3.1.1]heptane hydrochloride with biomolecules are primarily based on its ability to maintain similar angles and distances between substituents as those found in benzenes .
Cellular Effects
3-Azabicyclo[3.1.1]heptane hydrochloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of specific signaling pathways by interacting with key proteins and enzymes . For example, its incorporation into drug structures has demonstrated enhanced cellular uptake and improved therapeutic efficacy . Additionally, 3-Azabicyclo[3.1.1]heptane hydrochloride has been observed to affect gene expression patterns, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of 3-Azabicyclo[3.1.1]heptane hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound acts as a bioisostere, replacing aromatic rings in biologically active molecules and maintaining their functional properties . The nitrogen atom in its structure allows for specific binding interactions with enzymes and proteins, leading to either inhibition or activation of their functions . These interactions result in altered gene expression and subsequent changes in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Azabicyclo[3.1.1]heptane hydrochloride have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown good stability under various conditions, making it suitable for long-term studies .
Dosage Effects in Animal Models
The effects of 3-Azabicyclo[3.1.1]heptane hydrochloride vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can enhance therapeutic efficacy without causing significant adverse effects . High doses have been associated with toxic effects, including cellular damage and altered metabolic processes . These findings underscore the importance of determining optimal dosages for therapeutic applications to minimize potential toxicity .
Metabolic Pathways
3-Azabicyclo[3.1.1]heptane hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound has been shown to influence the activity of specific enzymes, leading to changes in metabolic pathways and the production of key metabolites . Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 3-Azabicyclo[3.1.1]heptane hydrochloride within cells and tissues involve interactions with transporters and binding proteins . This compound has been observed to localize in specific cellular compartments, influencing its accumulation and activity . The transport mechanisms and binding interactions of 3-Azabicyclo[3.1.1]heptane hydrochloride are essential for understanding its distribution and therapeutic potential .
Subcellular Localization
3-Azabicyclo[3.1.1]heptane hydrochloride exhibits specific subcellular localization, which affects its activity and function . Targeting signals and post-translational modifications direct this compound to particular compartments or organelles within the cell . These localization patterns are critical for its interactions with biomolecules and its overall biochemical activity .
属性
IUPAC Name |
3-azabicyclo[3.1.1]heptane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-5-2-6(1)4-7-3-5;/h5-7H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFJJGDERYLMRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90856654 | |
| Record name | 3-Azabicyclo[3.1.1]heptane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427380-44-6 | |
| Record name | 3-Azabicyclo[3.1.1]heptane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-azabicyclo[3.1.1]heptane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-bromo-N-[(4-cyanophenyl)methyl]hexanamide](/img/structure/B1375696.png)





![4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B1375708.png)
![6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1375709.png)





